MMV676584
Overview
Description
- MMV676584 is an anti-tuberculosis agent with promising activity against the disease.
- It belongs to a class of novel agent candidates for eumycetoma treatment .
- The chemical structure of this compound is C12H8ClFN2OS2.
- It is a solid compound, appearing white to off-white in color.
Mechanism of Action
Target of Action
It is known to exhibit anti-tuberculosis activity
Mode of Action
It is known to have anti-tuberculosis activity , suggesting it may interact with targets that play a crucial role in the survival or replication of the tuberculosis bacterium.
Biochemical Pathways
Given its anti-tuberculosis activity , it can be inferred that MMV676584 likely interacts with pathways essential for the life cycle of the tuberculosis bacterium
Result of Action
Its known anti-tuberculosis activity suggests that it may inhibit the growth or survival of the tuberculosis bacterium at the cellular level.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of MMV676584 vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for MMV676584 are not widely documented in the available sources.
- it is essential to note that this compound is a product of scientific research and drug development efforts.
Chemical Reactions Analysis
- MMV676584 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain undisclosed.
- The major products formed from these reactions are not explicitly mentioned.
Scientific Research Applications
- MMV676584 has potential applications in various fields:
Chemistry: Its unique structure may inspire further synthetic studies.
Biology: Researchers might explore its effects on biological systems.
Medicine: Investigating its efficacy against tuberculosis and other infections.
Industry: Potential use in drug development or as a starting point for analogs.
Comparison with Similar Compounds
- MMV676584’s uniqueness lies in its novel structure and anti-tuberculosis activity.
- Similar compounds are not explicitly listed in the available sources.
Properties
IUPAC Name |
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2OS2/c13-9-7-2-1-6(14)5-8(7)19-10(9)11(17)16-12-15-3-4-18-12/h1-2,5H,3-4H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYIHXHWMONCNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345953 | |
Record name | 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750621-19-3 | |
Record name | 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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